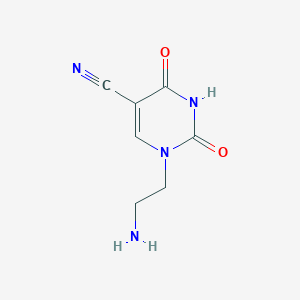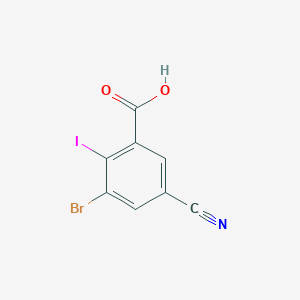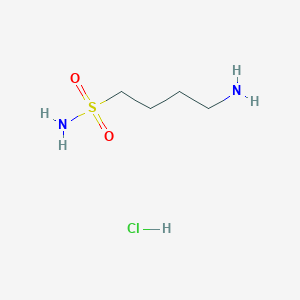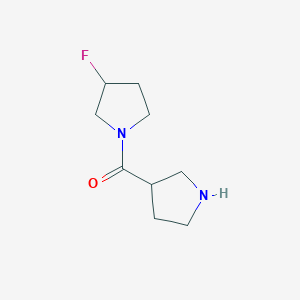
3-Bromo-6-chloro-2-(trifluoromethyl)aniline
Overview
Description
3-Bromo-6-chloro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C~7~H~4~BrClF~3~N . It is a substituted aniline derivative, containing bromine, chlorine, and trifluoromethyl groups. The compound is used in various synthetic processes and has applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 3-Bromo-6-chloro-2-(trifluoromethyl)aniline involves halogenation reactions on aniline precursors. Specific synthetic routes may vary, but typically, it is prepared by introducing bromine and chlorine atoms onto the aniline ring. Researchers have explored different methods to achieve this substitution, including electrophilic aromatic substitution reactions.
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with substituents at specific positions. The 3-bromo , 6-chloro , and 2-trifluoromethyl groups are attached to the aniline core. The arrangement of these substituents affects the compound’s reactivity, solubility, and other properties.
Chemical Reactions Analysis
3-Bromo-6-chloro-2-(trifluoromethyl)aniline can participate in various chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Researchers have investigated its behavior in Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination, and other transformations.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts within a specific temperature range.
- Solubility : Its solubility in various solvents impacts its practical use.
- Color : The compound’s color can vary based on its form (solid or solution).
- Stability : Researchers investigate its stability under different conditions.
Safety And Hazards
- Toxicity : 3-Bromo-6-chloro-2-(trifluoromethyl)aniline may be toxic if ingested, inhaled, or absorbed through the skin.
- Irritancy : It can irritate the eyes, skin, and respiratory system.
- Handling Precautions : Proper protective equipment (gloves, eyewear, and a dust mask) is essential when working with this compound.
Future Directions
Researchers should explore:
- Biological Activity : Investigate potential pharmacological applications.
- Functionalization : Develop new derivatives with specific properties.
- Environmental Impact : Assess its impact on the environment.
properties
IUPAC Name |
3-bromo-6-chloro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHNIOKMBVTPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




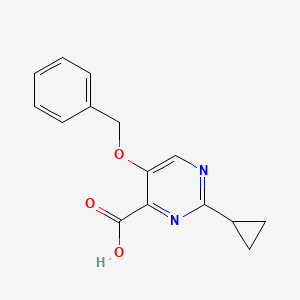

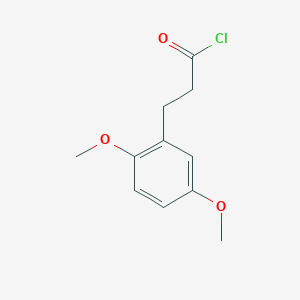

![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)
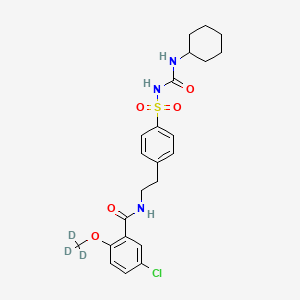
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)
